- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

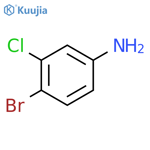

Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

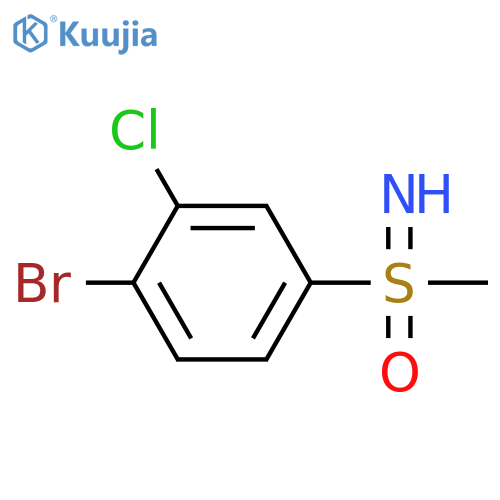

2092777-78-9 structure

Nome del prodotto:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

Numero CAS:2092777-78-9

MF:C7H7BrClNOS

MW:268.55857872963

MDL:MFCD30631766

CID:5239448

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- INDEX NAME NOT YET ASSIGNED

- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

-

- MDL: MFCD30631766

- Inchi: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

- Chiave InChI: DBFNBLSVIXWWRW-UHFFFAOYSA-N

- Sorrisi: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N

Proprietà sperimentali

- Densità: 1.70±0.1 g/cm3(Predicted)

- Punto di ebollizione: 330.5±52.0 °C(Predicted)

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-308890-1g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1g |

$1019.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5.0g |

$2673.0 | 2023-02-26 | ||

| Enamine | EN300-308890-10.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10.0g |

$3362.0 | 2023-02-26 | ||

| Enamine | EN300-308890-1.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1.0g |

$1019.0 | 2023-02-26 | ||

| Enamine | EN300-308890-2.5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 2.5g |

$2110.0 | 2023-09-05 | ||

| Enamine | EN300-308890-10g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10g |

$3362.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5g |

$2673.0 | 2023-09-05 |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Riferimento

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Riferimento

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Riferimento

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Riferimento

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials

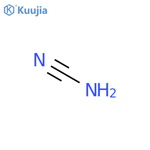

- aminoformonitrile

- 4-Bromo-3-chloroaniline

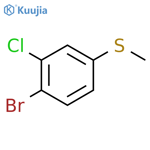

- 1-Bromo-2-chloro-4-methylsulfanyl-benzene

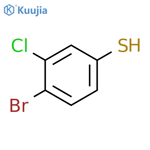

- 4-Bromo-3-chlorobenzenethiol

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Letteratura correlata

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone) Prodotti correlati

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 61389-26-2(Lignoceric Acid-d4)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

Fornitori consigliati

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso